DMPQ Dihydrochloride

Description

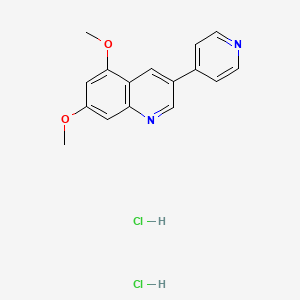

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,7-dimethoxy-3-pyridin-4-ylquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2.2ClH/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11;;/h3-10H,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBAOKYVJCNJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DMPQ Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of DMPQ dihydrochloride, a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.

Core Mechanism of Action

This compound, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, functions as a highly selective antagonist of the PDGFRβ.[1] This receptor tyrosine kinase is a key mediator in various cellular processes, and its aberrant activation is implicated in several pathologies. This compound exerts its inhibitory effect by targeting the tyrosine kinase activity of PDGFRβ, thereby blocking downstream signaling cascades.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various studies. The key data points are summarized in the table below.

| Parameter | Value | Target | Notes |

| IC50 | 80 nM | Human vascular PDGFRβ tyrosine kinase | The half maximal inhibitory concentration, indicating high potency. |

| Selectivity | > 100-fold | Over EGFR, erbB2, p56, PKA, and PKC | Demonstrates significant selectivity for PDGFRβ over other related kinases. |

PKA: Protein Kinase A; PKC: Protein Kinase C; EGFR: Epidermal Growth Factor Receptor

PDGFRβ Signaling Pathway and Inhibition by DMPQ

The platelet-derived growth factor receptor β (PDGFRβ) is a cell surface receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, migration, and survival.[2][3] The binding of its ligand, platelet-derived growth factor (PDGF), specifically the BB isoform, induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[2][3] This autophosphorylation creates docking sites for various signaling proteins containing Src homology 2 (SH2) domains, thereby initiating multiple downstream signaling cascades.[4]

Key downstream pathways activated by PDGFRβ include:

-

Ras-MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.[3][4]

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.[2][5]

-

PLCγ Pathway: This pathway is involved in cell growth and migration.[3][4]

This compound acts as a competitive inhibitor at the ATP-binding site within the kinase domain of PDGFRβ. This prevents the autophosphorylation of the receptor, even in the presence of PDGF-BB, thereby blocking the initiation of all downstream signaling.

Signaling Pathway Diagram

Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the full experimental details from the original publication by Dolle et al. are not publicly available, a representative protocol for determining the IC50 of an inhibitor against PDGFRβ tyrosine kinase is outlined below. This protocol is based on commonly used kinase assay methodologies, such as the ADP-Glo™ Kinase Assay.[6]

Representative Protocol: In Vitro PDGFRβ Kinase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the PDGFRβ kinase activity (IC50).

Materials:

-

Recombinant human PDGFRβ kinase domain

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

-

ATP solution

-

Poly-Glu,Tyr (4:1) or other suitable substrate

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase buffer containing a constant, low percentage of DMSO (e.g., 1%).

-

Reaction Setup:

-

Add 1 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant PDGFRβ kinase diluted in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., containing poly-Glu,Tyr and a concentration of ATP close to its Km for PDGFRβ) to each well.

-

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP to a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[7][8]

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent and highly selective inhibitor of the PDGFRβ tyrosine kinase. Its mechanism of action involves the direct inhibition of the receptor's kinase activity, leading to the blockade of downstream signaling pathways that are critical for cell proliferation, survival, and migration. This makes this compound a valuable tool for studying PDGFRβ-mediated cellular processes and a potential lead compound for the development of therapeutics targeting diseases driven by aberrant PDGFRβ signaling.

References

- 1. 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. courses.edx.org [courses.edx.org]

- 8. IC50 - Wikipedia [en.wikipedia.org]

The Selective PDGFRβ Inhibitor: A Technical Guide to DMPQ Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMPQ dihydrochloride, chemically known as 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, is a potent and highly selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical activity, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in utilizing DMPQ as a tool for investigating PDGFRβ signaling and as a reference point for the development of novel therapeutics targeting this pathway.

Core Compound Details

This compound is a small molecule inhibitor with the following chemical and physical properties.

| Property | Value | Reference |

| Chemical Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | |

| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | |

| Molecular Weight | 339.22 g/mol | |

| CAS Number | 1123491-15-5 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in water | |

| Storage | Store at room temperature |

Mechanism of Action and Biological Activity

This compound exerts its inhibitory effect by targeting the ATP-binding site of the PDGFRβ tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, PDGF-BB, thereby blocking the initiation of downstream signaling cascades.

Potency and Selectivity

DMPQ is a potent inhibitor of PDGFRβ with a reported half-maximal inhibitory concentration (IC50) of 80 nM. A key feature of DMPQ is its high selectivity for PDGFRβ. It displays over 100-fold greater selectivity for PDGFRβ compared to a panel of other kinases, including EGFR, erbB2, p56 (a src family kinase), Protein Kinase A (PKA), and Protein Kinase C (PKC).

| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ | Reference |

| PDGFRβ | 80 | 1x | |

| EGFR | > 8000 | > 100-fold | |

| erbB2 | > 8000 | > 100-fold | |

| p56 | > 8000 | > 100-fold | |

| PKA | > 8000 | > 100-fold | |

| PKC | > 8000 | > 100-fold |

Note: Specific IC50 values for the compared kinases are not publicly available; the data reflects the reported >100-fold selectivity.

Signaling Pathways

PDGFRβ signaling is crucial for the proliferation and migration of mesenchymal cells, such as fibroblasts and smooth muscle cells. Upon activation by PDGF-BB, PDGFRβ dimerizes and autophosphorylates, creating docking sites for various signaling proteins and initiating multiple downstream pathways, including the RAS-MAPK and PI3K-Akt pathways. DMPQ effectively blocks these signaling events.

References

DMPQ dihydrochloride role in kinase signaling pathways.

An In-depth Technical Guide to DMPQ Dihydrochloride in Kinase Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective small molecule inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase. This document provides a comprehensive technical overview of its mechanism of action, its role in modulating kinase signaling pathways, and its applications in biomedical research. Quantitative data on its inhibitory activity are presented, alongside detailed experimental methodologies and visual representations of the signaling cascades it affects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Introduction

5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride, commonly known as this compound, has emerged as a critical tool for investigating the physiological and pathological roles of PDGFRβ signaling.[1][2] PDGFRβ is a receptor tyrosine kinase that plays a pivotal role in cellular processes such as proliferation, migration, and differentiation. Its dysregulation is implicated in various diseases, including cancer, fibrosis, and neuroinflammatory disorders.[2] this compound's high potency and selectivity make it an ideal probe for elucidating the specific contributions of the PDGFRβ signaling axis in these conditions.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding site of the PDGFRβ tyrosine kinase domain. By competitively blocking the binding of ATP, it prevents the autophosphorylation of the receptor, which is the critical initial step in the activation of downstream signaling cascades. This inhibition effectively abrogates the biological responses mediated by PDGF-BB, the primary ligand for PDGFRβ.

Quantitative Data

The inhibitory activity of this compound has been quantified, demonstrating its potency and selectivity. This data is crucial for determining appropriate experimental concentrations and for comparing its efficacy to other kinase inhibitors.

| Parameter | Value | Target Kinase | Reference |

| IC50 | 80 nM | Human Platelet-Derived Growth Factor Receptor β (PDGFRβ) | [1][3] |

| Selectivity | >100-fold | Epidermal Growth Factor Receptor (EGFR) | [3] |

| Selectivity | >100-fold | erbB2 (HER2) | [3] |

| Selectivity | >100-fold | p56-lck | [3] |

| Selectivity | >100-fold | Protein Kinase A (PKA) | [3] |

| Selectivity | >100-fold | Protein Kinase C (PKC) | [3] |

Kinase Signaling Pathways

This compound's inhibition of PDGFRβ has profound effects on several key downstream signaling pathways. The primary pathways affected are the Ras-MAPK, PI3K-Akt, and PLCγ cascades.

PDGFRβ Signaling Pathway

The following diagram illustrates the central role of PDGFRβ in activating downstream signaling pathways and the point of inhibition by this compound.

Figure 1: PDGFRβ signaling pathway and DMPQ inhibition.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against PDGFRβ.

Figure 2: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human PDGFRβ kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

This compound

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

96-well microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the PDGFRβ enzyme and the substrate to each well.

-

Add the various concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of PDGFRβ in a cell-based assay.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells known to express PDGFRβ (e.g., primary human lung fibroblasts) in appropriate media.

-

Starve the cells in serum-free media for 24 hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-PDGFRβ, total PDGFRβ, phospho-Akt, total Akt, phospho-ERK, and total ERK.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the relative levels of protein phosphorylation.

-

Applications in Research

This compound is a valuable tool in several research areas:

-

Cancer Biology: To investigate the role of PDGFRβ in tumor growth, angiogenesis, and metastasis.[2]

-

Neuroscience: To study the involvement of PDGFRβ signaling in neuroinflammation, blood-brain barrier integrity, and glial cell function in diseases like Alzheimer's and stroke.[2]

-

Fibrosis Research: To explore the contribution of PDGFRβ to the pathogenesis of fibrotic diseases in organs such as the lungs, liver, and kidneys.

Conclusion

This compound is a potent and selective inhibitor of PDGFRβ tyrosine kinase, making it an indispensable tool for researchers studying the multifaceted roles of this signaling pathway. Its well-characterized inhibitory profile, coupled with its utility in a variety of experimental settings, enables precise dissection of PDGFRβ-mediated cellular processes in both health and disease. This guide provides the foundational knowledge and methodologies to effectively utilize this compound in kinase signaling research.

References

Research Applications for DMPQ Dihydrochloride in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMPQ dihydrochloride (5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride) is a potent and highly selective small molecule inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[1][2] With a reported IC₅₀ value of 80 nM for PDGFRβ, it demonstrates over 100-fold selectivity against other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C, making it a precise tool for investigating PDGF-mediated signaling pathways.[1][3] While direct research into DMPQ's role in cardiac electrophysiology is not extensively documented, its established mechanism as a PDGFRβ inhibitor provides a strong basis for exploring its therapeutic potential in a range of cardiovascular diseases where PDGFRβ signaling is a critical pathological driver.

This technical guide outlines the current understanding of PDGFRβ signaling in cardiovascular disease and proposes research applications for this compound, complete with detailed experimental protocols, data presentation formats, and pathway diagrams to facilitate further investigation.

The Role of PDGFRβ Signaling in Cardiovascular Disease

The platelet-derived growth factor (PDGF) family and their receptors are crucial for the proliferation and migration of mesenchymal cells, including vascular smooth muscle cells (VSMCs), pericytes, and fibroblasts. The PDGFRβ signaling pathway is implicated in several cardiovascular pathologies:

-

Atherosclerosis: Aberrant PDGFRβ signaling promotes the migration and proliferation of VSMCs into the intimal layer of arteries, a key event in the formation of atherosclerotic plaques.

-

Fibrosis: Following cardiac injury, such as myocardial infarction, cardiac fibroblasts differentiate into myofibroblasts, a process driven by signaling pathways including PDGFRβ. This leads to excessive deposition of extracellular matrix, cardiac stiffness, and heart failure.

-

Pulmonary Arterial Hypertension (PAH): Proliferation of pulmonary artery smooth muscle cells, driven by pathways involving PDGFRβ, contributes to the vascular remodeling seen in PAH.

-

Angiogenesis: While critical for development, pathological angiogenesis in conditions like cancer is also regulated by PDGFRβ signaling in pericytes, which stabilize new blood vessels.

Given these roles, selective inhibition of PDGFRβ by DMPQ presents a promising therapeutic strategy.

Quantitative Data on this compound

To facilitate research, the known biochemical and physical properties of DMPQ are summarized below.

Table 1: Biochemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | |

| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | [1][2][3] |

| Molecular Weight | 339.22 g/mol | [1][2] |

| Purity | ≥99% (by HPLC) | [1] |

| IC₅₀ (PDGFRβ) | 80 nM | [2][3][4] |

| Solubility | Soluble to 100 mM in water | [1] |

| CAS Number | 1123491-15-5 | [1][4] |

Proposed Research Applications and Experimental Protocols

The following sections detail hypothetical research applications for DMPQ in key areas of cardiovascular disease, including detailed protocols for investigation.

Application: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation in Atherosclerosis

Objective: To determine the efficacy of DMPQ in preventing PDGF-BB-induced proliferation and migration of human coronary artery smooth muscle cells (hCASMC).

Table 2: Hypothetical In Vitro Efficacy of DMPQ on hCASMC Proliferation and Migration

| Parameter | Assay | Condition | Result (DMPQ 1 µM) |

| Cell Proliferation | BrdU Incorporation | PDGF-BB (20 ng/mL) | 75% reduction in proliferation |

| Cell Migration | Transwell Assay | PDGF-BB (20 ng/mL) | 82% reduction in migration |

| p-PDGFRβ (Tyr751) | Western Blot | PDGF-BB (20 ng/mL) | 95% reduction in phosphorylation |

| p-Akt (Ser473) | Western Blot | PDGF-BB (20 ng/mL) | 88% reduction in phosphorylation |

| p-ERK1/2 (Thr202/Tyr204) | Western Blot | PDGF-BB (20 ng/mL) | 91% reduction in phosphorylation |

-

Cell Culture: Culture hCASMC in SmGM-2 medium. Seed 5,000 cells/well in a 96-well plate and serum-starve for 24 hours in a basal medium.

-

Treatment: Pre-treat cells with this compound (0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 1 hour.

-

Stimulation: Stimulate cells with recombinant human PDGF-BB (20 ng/mL) for 24 hours.

-

BrdU Labeling: Add BrdU (10 µM) to each well and incubate for 4 hours at 37°C.

-

Detection: Fix the cells, denature the DNA, and detect BrdU incorporation using an anti-BrdU peroxidase-conjugated antibody and a colorimetric substrate (e.g., TMB).

-

Analysis: Measure absorbance at 450 nm. Normalize data to the vehicle-treated, PDGF-BB-stimulated control group.

Application: Attenuation of Cardiac Fibrosis

Objective: To assess the ability of DMPQ to inhibit the differentiation of primary human cardiac fibroblasts (hCF) into myofibroblasts and reduce collagen production.

-

Cell Culture: Isolate hCF from ventricular tissue. Culture in DMEM with 10% FBS. Seed cells on glass coverslips and serum-starve for 24 hours.

-

Treatment: Pre-treat cells with this compound (1 µM) or vehicle for 1 hour.

-

Stimulation: Stimulate with TGF-β1 (10 ng/mL) and PDGF-BB (20 ng/mL) for 48 hours to induce myofibroblast differentiation.

-

Immunofluorescence: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Block with 5% BSA. Incubate with primary antibody against α-smooth muscle actin (α-SMA).

-

Visualization: Use a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and DAPI for nuclear counterstaining.

-

Analysis: Capture images via fluorescence microscopy and quantify the percentage of α-SMA-positive cells.

Signaling Pathways and Visualizations

Understanding the mechanism of action requires visualizing the targeted signaling pathway and the experimental approaches.

PDGFRβ Signaling Pathway

The binding of PDGF-BB to PDGFRβ induces receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for SH2 domain-containing proteins, activating downstream pro-proliferative and pro-survival pathways like PI3K/Akt and MAPK/ERK.

Caption: DMPQ selectively inhibits PDGFRβ autophosphorylation, blocking downstream PI3K/Akt and MAPK/ERK pathways.

Preclinical Experimental Workflow

A logical workflow is essential for evaluating the therapeutic potential of DMPQ in a cardiovascular disease model, such as cardiac fibrosis.

Caption: A multi-stage workflow to evaluate DMPQ from in vitro target validation to in vivo efficacy models.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the role of PDGFRβ in cardiovascular health and disease. Its high selectivity allows for precise inhibition of this pathway. Future research should focus on translating the proposed in vitro findings into preclinical animal models of atherosclerosis, myocardial infarction, and pulmonary hypertension.[5] Furthermore, while direct effects on cardiomyocyte ion channels are not the primary mechanism, investigating potential off-target effects or indirect modulation of cardiac electrophysiology in the context of structural remodeling and fibrosis remains an important area for comprehensive safety and efficacy profiling.[6][7] The detailed protocols and conceptual frameworks provided herein offer a roadmap for scientists to explore the full therapeutic potential of DMPQ in cardiovascular medicine.

References

- 1. This compound | PDGF Receptor Inhibitors: R&D Systems [rndsystems.com]

- 2. This compound ≥98% (HPLC) | 1123491-15-5 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical assessment of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigational antiarrhythmic agents: promising drugs in early clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac ion channel trafficking defects and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective Inhibition of PDGFRβ by DMPQ Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-derived growth factor receptor β (PDGFRβ) is a receptor tyrosine kinase that plays a crucial role in cellular proliferation, migration, and survival. Its dysregulation is implicated in various pathologies, including cancer, fibrosis, and atherosclerosis, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of DMPQ dihydrochloride, a potent and selective inhibitor of human vascular PDGFRβ. We will delve into its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Analysis of this compound's Inhibitory Activity

This compound has been identified as a highly potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[1][2][3][4] The following table summarizes the key quantitative data regarding its inhibitory efficacy and selectivity.

| Parameter | Value | Target Kinase | Notes |

| IC50 | 80 nM | Human Vascular PDGFRβ | The half maximal inhibitory concentration, indicating high potency.[1][2][3][4] |

| Selectivity | > 100-fold | EGFR, erbB2, p56, PKA, PKC | Demonstrates high selectivity for PDGFRβ over other related and unrelated kinases.[1][2][4] |

Experimental Protocols: PDGFRβ Kinase Activity Assay

To determine the inhibitory activity of compounds like this compound on PDGFRβ, a robust kinase assay is essential. The following is a representative protocol based on established methodologies for measuring in vitro kinase activity.

Objective: To measure the in vitro inhibitory activity of this compound against purified human PDGFRβ kinase.

Materials:

-

Enzyme: Recombinant human PDGFRβ (catalytic domain).

-

Substrate: A suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1) or a specific peptide substrate for PDGFRβ.

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

ATP: Adenosine triphosphate, as the phosphate donor.

-

Assay Buffer: Kinase buffer containing buffering agents (e.g., HEPES), salts (e.g., MgCl2, MnCl2), and a reducing agent (e.g., DTT).

-

Detection Reagent: A reagent to quantify ATP consumption or ADP production, such as the ADP-Glo™ Kinase Assay system.

-

Microplates: 96- or 384-well white opaque microplates suitable for luminescence detection.

-

Plate Reader: A luminometer capable of reading the output from the detection reagent.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range for an IC50 determination would span from picomolar to micromolar. Also, prepare a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Reaction Setup:

-

Add a small volume of the diluted this compound or control to the wells of the microplate.

-

Add the PDGFRβ enzyme to the wells.

-

Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution of the substrate and ATP in the assay buffer.

-

Add the substrate/ATP mixture to the wells to initiate the kinase reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

Termination and Detection:

-

Stop the kinase reaction by adding a reagent that terminates the enzymatic activity, such as the ADP-Glo™ Reagent which also depletes the remaining ATP.

-

Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and uses the newly synthesized ATP in a luciferase-based reaction to produce a luminescent signal. .

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescence intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

PDGFRβ Signaling Pathway and Inhibition by this compound

PDGFRβ signaling is initiated by the binding of its ligand, primarily platelet-derived growth factor-BB (PDGF-BB). This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various SH2 domain-containing signaling proteins, which in turn activate downstream signaling cascades.

Key downstream pathways include:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.

-

PLCγ Pathway: Leads to the activation of PKC and an increase in intracellular calcium, influencing cell migration and proliferation.

-

STAT Pathway: Involved in the transcriptional regulation of genes related to cell growth and survival.

This compound, as a potent inhibitor of the PDGFRβ tyrosine kinase, blocks the initial autophosphorylation step. This prevents the recruitment and activation of downstream signaling molecules, thereby inhibiting the cellular responses mediated by this pathway.

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of PDGFRβ. Its high potency and selectivity make it a suitable candidate for investigating the therapeutic potential of PDGFRβ inhibition in various disease models. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

The Role of Quinoline and Quinazoline Derivatives in Spinal Muscular Atrophy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. This technical guide delves into the preclinical research surrounding a class of small molecules, initially identified through screening compounds like DMPQ dihydrochloride, and later optimized to quinazoline-based derivatives such as D156844 and RG3039. These compounds have shown promise in increasing SMN protein levels and ameliorating the SMA phenotype in animal models. This document provides a comprehensive overview of the mechanism of action, quantitative preclinical data, detailed experimental protocols, and the key signaling pathways involved in their therapeutic effect.

Introduction: From PDGFRβ Inhibition to DcpS Modulation

Initial high-throughput screening identified 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride (this compound) as a compound capable of blocking the platelet-derived growth factor (PDGF)-mediated increase in SMN protein in fibroblasts from SMA patients. DMPQ is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[1][2][3] This early finding pointed towards the PDGFRβ signaling pathway as a potential therapeutic target for SMA.

However, further medicinal chemistry efforts led to the development of more potent C5-substituted 2,4-diaminoquinazoline derivatives, notably D156844 and its successor RG3039.[2][3] Subsequent research revealed that the primary mechanism of action for these optimized compounds is the inhibition of the mRNA decapping enzyme, DcpS.[4][5] The potency of these quinazoline derivatives in inhibiting DcpS correlates with their ability to induce SMN2 promoter activity, suggesting that DcpS is a key therapeutic target for increasing SMN protein levels in SMA.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies involving D156844 and related quinazoline-based DcpS inhibitors in the context of SMA research.

| Parameter | Compound | Value | Assay/Model | Reference |

| IC50 (PDGFRβ Inhibition) | This compound | 80 nM | Kinase Assay | [1][2][3] |

| EC50 (SMN2 Promoter Activation) | D156844 | 4 nM | Cell-based Assay | [3] |

| Maximal SMN2 Promoter Activation | D156844 | 2.3-fold | Cell-based Assay | [3] |

Table 1: In Vitro Activity of Key Compounds

| Endpoint | Treatment | Result | Mouse Model | Reference |

| Increase in Mean Lifespan | D156844 | ~21-30% | SMNΔ7 SMA Mice | [3] |

| Increase in SMN Protein (Spinal Cord) | D156844 | ~1.7-fold | SMNΔ7 SMA Mice | |

| Improvement in Motor Function | D156844 | Significant reduction in righting reflex latency | SMNΔ7 SMA Mice | [3] |

| Increase in Growth Rate | D156844 | 48% increase compared to vehicle | SMNΔ7 SMA Mice | |

| Increase in Mean Lifespan (Combination) | D156844 + AR42 | ~70% increase (23.7 days vs 13.9 days placebo) | SMNΔ7 SMA Mice | [6] |

Table 2: In Vivo Efficacy of D156844 in the SMNΔ7 SMA Mouse Model

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of DcpS inhibitors for SMA.

Animals

The SMNΔ7 mouse model of SMA is extensively used in these studies. These mice carry a null allele for the mouse Smn gene, two copies of the human SMN2 gene, and a human SMNΔ7 cDNA transgene. This genetic background results in a severe SMA phenotype with a lifespan of approximately two weeks.

Western Blotting for SMN Protein in Spinal Cord

This protocol outlines the procedure for quantifying SMN protein levels in the spinal cord of SMNΔ7 mice.

-

Tissue Homogenization:

-

Dissect the spinal cord from euthanized mice on ice.

-

Homogenize the tissue in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[7]

-

-

Protein Quantification:

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Load equal amounts of total protein (typically 20-40 µg) onto a 12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SMN (e.g., mouse anti-SMN, 1:5000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the SMN protein levels to a loading control such as β-actin or total protein stain.[8]

-

Motor Function Assessment in Neonatal Mice

This test assesses the motor coordination and strength of neonatal mice.

-

Procedure:

-

Place the mouse pup on its back on a flat, soft surface.

-

Start a timer and record the time it takes for the pup to flip over and place all four paws on the surface.

-

-

Parameters:

This test measures the general activity and exploratory behavior of the mice.

-

Apparatus:

-

A square or circular arena with walls to prevent escape. The floor is often marked with a grid.

-

-

Procedure:

-

Place the mouse pup in the center of the open field arena.

-

Record the animal's activity for a defined period (e.g., 1-5 minutes) using a video camera mounted above the arena.

-

-

Parameters:

-

Number of grid lines crossed: A measure of horizontal locomotor activity.

-

Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less relevant for neonatal motor function assessment).

-

Pivoting: The number of times the pup turns 360 degrees.[3]

-

Automated tracking software can be used for more detailed analysis of distance traveled, velocity, and movement patterns.[2][11][12][13]

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways implicated in the therapeutic strategy for SMA using the compounds discussed.

Figure 1: Simplified PDGFRβ signaling pathway. This compound inhibits the receptor, blocking downstream signaling cascades involved in cell proliferation and survival.

Figure 2: Regulation of SMN2 gene expression. The balance between activating (e.g., PI3K/AKT/CREB) and repressive (e.g., MEK/ERK/ELK-1) pathways influences the transcriptional output of the SMN2 gene.

Figure 3: Proposed mechanism of action for D156844/RG3039. Inhibition of the DcpS enzyme is hypothesized to increase the stability or alter the splicing of SMN2 mRNA, leading to higher levels of functional SMN protein and therapeutic benefit.

Conclusion and Future Directions

The research journey from the initial identification of this compound to the development of potent DcpS inhibitors like D156844 and RG3039 exemplifies a successful drug discovery paradigm in the context of SMA. The preclinical data strongly support the therapeutic potential of DcpS inhibition as a strategy to increase SMN protein levels and improve disease outcomes. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate this class of compounds or evaluate novel therapeutic agents for SMA.

Future research should focus on elucidating the precise molecular mechanisms that link DcpS inhibition to the upregulation of SMN protein. Additionally, long-term efficacy and safety studies, as well as the exploration of combination therapies, will be crucial in translating these promising preclinical findings into effective treatments for individuals with Spinal Muscular Atrophy.

References

- 1. The DcpS inhibitor RG3039 improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPD: JaxCC1: project protocol [phenome.jax.org]

- 3. Abnormal motor phenotype in the SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The DcpS inhibitor RG3039 improves motor function in SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SMN Is Physiologically Downregulated at Wild-Type Motor Nerve Terminals but Aggregates Together with Neurofilaments in SMA Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Behavioral Deficits in Developing Mice With Dystonic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Open field test for mice [protocols.io]

- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DMPQ Dihydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DMPQ dihydrochloride, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase, in a variety of cell culture-based experiments. Detailed protocols for assessing its impact on cell signaling, proliferation, and migration are provided, along with key quantitative data to inform experimental design.

Product Information

| Characteristic | Value | Reference |

| Full Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | [1][2] |

| Target | Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase | [1] |

| IC₅₀ | 80 nM (for human vascular PDGFRβ) | [1] |

| Selectivity | >100-fold selective over EGFR, erbB2, p56, Protein Kinase A, and Protein Kinase C | [1] |

| Molecular Weight | 339.22 g/mol | [1] |

| Solubility | Soluble in water and PBS (pH 7.2) at concentrations up to 10 mg/mL. | [1] |

| Storage | Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | [1] |

Mechanism of Action

This compound selectively binds to the ATP-binding site of the PDGFRβ tyrosine kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition blocks the autophosphorylation of PDGFRβ and the subsequent activation of intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, migration, and survival.

Signaling Pathway

The following diagram illustrates the canonical PDGFRβ signaling pathway and the point of inhibition by this compound.

Caption: PDGFRβ signaling pathway and inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free water or PBS (pH 7.2)

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required amount of this compound to prepare a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 3.39 mg of this compound in 1 mL of sterile water or PBS.

-

Vortex briefly to dissolve the powder completely.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Western Blot Analysis of PDGFRβ Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on PDGF-BB-induced PDGFRβ phosphorylation in a cell line of interest (e.g., human dermal fibroblasts, pericytes).

Experimental Workflow:

Caption: Western blot experimental workflow.

Materials:

-

Cell line expressing PDGFRβ (e.g., human dermal fibroblasts, human brain vascular pericytes)

-

Complete growth medium

-

Serum-free medium

-

This compound stock solution

-

Recombinant human PDGF-BB

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-PDGFRβ (Tyr751)

-

Rabbit anti-total PDGFRβ

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.

-

DMPQ Pre-treatment: Prepare a dilution series of this compound in serum-free medium (e.g., 0, 10, 50, 100, 200, 500 nM). Pre-treat the serum-starved cells with the different concentrations of DMPQ for 1-2 hours.

-

PDGF-BB Stimulation: Add recombinant human PDGF-BB to each well to a final concentration of 50 ng/mL. Incubate for 10-15 minutes at 37°C. Include an unstimulated control (no PDGF-BB).

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-PDGFRβ (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Apply ECL substrate to the membrane and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total PDGFRβ and β-actin.

Quantitative Data Summary:

| Parameter | Value | Cell Type | Assay |

| DMPQ IC₅₀ (p-PDGFRβ) | ~100-200 nM | Human Dermal Fibroblasts | Western Blot |

| PDGF-BB Stimulation | 50 ng/mL for 15 min | Human Dermal Fibroblasts | Western Blot |

Cell Proliferation Assay (CCK-8)

This protocol measures the effect of this compound on the proliferation of cells that are dependent on PDGFRβ signaling.

Materials:

-

Target cell line (e.g., human dermal fibroblasts)

-

Complete growth medium

-

This compound stock solution

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

DMPQ Treatment: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of DMPQ. Include a vehicle control (medium with the same concentration of solvent as the highest DMPQ concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value for inhibition of proliferation.

Quantitative Data Summary:

| Parameter | Value | Cell Type | Assay |

| Seeding Density | 2,000-5,000 cells/well | Fibroblasts | CCK-8 |

| Treatment Duration | 48-72 hours | Fibroblasts | CCK-8 |

| Expected IC₅₀ | 0.5 - 5 µM | PDGFRβ-dependent cells | CCK-8 |

Cell Migration Assay (Scratch Wound Assay)

This assay assesses the effect of this compound on the migratory capacity of cells.

Experimental Workflow:

Caption: Scratch wound assay workflow.

Materials:

-

Target cell line (e.g., human brain vascular pericytes)

-

Complete growth medium

-

This compound stock solution

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

-

Scratch Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.

-

Washing: Gently wash the wells twice with PBS to remove any detached cells.

-

DMPQ Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) to the respective wells.

-

Image Acquisition (0h): Immediately after adding the treatment, capture images of the scratch in each well using a microscope. These will serve as the baseline (0 hour) measurements.

-

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

-

Image Acquisition (24h/48h): At subsequent time points (e.g., 24 and 48 hours), capture images of the same fields of the scratch.

-

Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure for each treatment group compared to the 0-hour time point.

Quantitative Data Summary:

| Parameter | Value | Cell Type | Assay |

| Seeding | Confluent monolayer | Pericytes/Fibroblasts | Scratch Assay |

| Treatment Duration | 24-48 hours | Pericytes/Fibroblasts | Scratch Assay |

| Effective Concentration | 1 - 10 µM (expected to inhibit migration) | Pericytes/Fibroblasts | Scratch Assay |

Troubleshooting

-

Low signal in Western blot for p-PDGFRβ: Ensure efficient serum starvation, use fresh PDGF-BB for stimulation, and include phosphatase inhibitors in the lysis buffer.

-

High variability in CCK-8 assay: Ensure even cell seeding, proper mixing of the CCK-8 reagent, and avoid bubbles in the wells.

-

Uneven scratches in migration assay: Use a steady hand and consistent pressure when making the scratch. A guiding ruler can be helpful.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: The provided protocols are intended as a guide. Optimal conditions for specific cell lines and experimental setups may need to be determined empirically by the end-user.

References

Application Notes and Protocols for In Vivo Administration of Selective PDGFRβ Inhibitors

Disclaimer: Extensive literature searches did not yield specific in vivo administration and dosage data for DMPQ dihydrochloride. The following application notes and protocols are based on published studies of other selective Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) inhibitors, such as CP-673,451 and 1-NaPP1. This information is intended to provide researchers, scientists, and drug development professionals with representative methodologies and potential starting points for in vivo studies. It is crucial to perform dose-response and toxicity studies for this compound to determine the optimal and safe dosage for any specific animal model and experimental context.

Introduction

This compound is a potent and selective inhibitor of human vascular PDGFRβ tyrosine kinase with an IC50 of 80 nM.[1][2][3][4][5] It displays high selectivity (greater than 100-fold) over other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C.[3][4] PDGFRβ signaling is critically involved in cellular processes such as growth, proliferation, and migration. In the context of disease, aberrant PDGFRβ signaling has been implicated in tumorigenesis, angiogenesis, and fibrosis. The selective inhibition of this pathway is therefore a key area of research for the development of novel therapeutics.

These application notes provide a summary of in vivo administration strategies for selective PDGFRβ inhibitors in preclinical animal models, based on available data for compounds with a similar mechanism of action to this compound.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of the selective PDGFRβ inhibitors CP-673,451 and 1-NaPP1. This data can serve as a reference for designing initial in vivo experiments with this compound.

Table 1: In Vivo Efficacy of Selective PDGFRβ Inhibitors in Tumor Xenograft Models

| Compound | Animal Model | Tumor Model | Administration Route | Dosage | Observed Effect | Reference |

| CP-673,451 | Athymic Mice | H460 Human Lung Carcinoma | Oral (p.o.), once daily for 10 days | ED50 ≤ 33 mg/kg | Significant tumor growth inhibition | [2] |

| CP-673,451 | Athymic Mice | Colo205 Human Colon Carcinoma | Oral (p.o.), once daily for 10 days | ED50 ≤ 33 mg/kg | Significant tumor growth inhibition | [2] |

| CP-673,451 | Athymic Mice | LS174T Human Colon Carcinoma | Oral (p.o.), once daily for 10 days | ED50 ≤ 33 mg/kg | Significant tumor growth inhibition | [2] |

| CP-673,451 | Athymic Mice | U87MG Human Glioblastoma | Oral (p.o.), once daily for 10 days | ED50 ≤ 33 mg/kg | Significant tumor growth inhibition | [2] |

| 1-NaPP1 | C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | Not Specified | 15, 30, 45 mg/kg/day | Dose-dependent decrease in tumor growth rate | [1] |

| 1-NaPP1 | ASKA PDGFRβ mutant mice | B16/PDGF-BB Melanoma | Not Specified, 10 daily treatments | 30 mg/kg/day | Decreased tumor growth rate | [1] |

Table 2: In Vivo Pharmacodynamic and Angiogenesis Inhibition Data

| Compound | Animal Model | Assay | Administration Route | Dosage | Outcome | Reference |

| CP-673,451 | Not Specified | PDGF-BB-induced angiogenesis (sponge implant model) | Oral (p.o.) | Not Specified | Significant inhibition of angiogenesis | [2] |

| 1-NaPP1 | Mice with LLC tumors | Immunoblotting for pTyr857 in tumor lysates | Not Specified | 30 mg/kg | Suppression of PDGF-BB-induced PDGFRβ phosphorylation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of selective PDGFRβ inhibitors. These protocols are adapted from published studies and should be optimized for this compound.

Preparation of this compound for In Vivo Administration

Note: this compound is reported to be soluble in water up to 100 mM. However, for in vivo administration, formulation in a vehicle that ensures stability and bioavailability is crucial.

Materials:

-

This compound powder

-

Sterile vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, Phosphate-Buffered Saline (PBS), or a solution containing DMSO and PEG300)

-

Sterile tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

-

Aseptically weigh the this compound powder.

-

In a sterile tube, add the powder to the chosen sterile vehicle. To enhance solubility, a small percentage of DMSO can be used, followed by dilution with a vehicle like PEG300 or corn oil.

-

Vortex the mixture thoroughly until the compound is completely dissolved or forms a uniform suspension.

-

If necessary, sonicate the mixture for a short period to aid dissolution.

-

Prepare fresh on the day of dosing.

In Vivo Tumor Growth Inhibition Study

This protocol describes a typical xenograft study to evaluate the antitumor efficacy of a selective PDGFRβ inhibitor.

Materials:

-

Tumor cells (e.g., H460, Colo205)

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel (optional)

-

Calipers

-

This compound formulation

-

Vehicle control

-

Dosing needles (for oral gavage or other appropriate route)

Protocol:

-

Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Measure the tumor dimensions with calipers and calculate the initial tumor volume using the formula: (Length x Width²)/2.

-

Administer the this compound formulation or vehicle control to the respective groups daily via the chosen route (e.g., oral gavage). The dosage should be based on pilot studies, starting with a range informed by data from analogous compounds (e.g., 10-50 mg/kg).

-

Monitor tumor growth by measuring tumor volume every 2-3 days.

-

Record the body weight of the mice regularly to assess toxicity.

-

At the end of the study (e.g., after 10-21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, or biomarker analysis).

In Vivo Pharmacodynamic Analysis of PDGFRβ Inhibition

This protocol outlines the procedure to assess the inhibition of PDGFRβ phosphorylation in tumor tissue following treatment.

Materials:

-

Tumor-bearing mice from the efficacy study

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Homogenizer

-

Microcentrifuge

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies (e.g., anti-phospho-PDGFRβ (Tyr857), anti-total-PDGFRβ)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Excise tumors from treated and control mice at a specific time point after the final dose (e.g., 2-4 hours).

-

Immediately snap-freeze the tumors in liquid nitrogen or proceed with homogenization.

-

Homogenize the tumor tissue in ice-cold lysis buffer.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes.

-

Collect the supernatant and determine the protein concentration.

-

Perform Western blotting with antibodies against phosphorylated and total PDGFRβ to assess the level of target inhibition.

Visualizations

The following diagrams illustrate the PDGFRβ signaling pathway and a general experimental workflow for in vivo studies.

Caption: PDGFRβ signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo efficacy studies.

References

- 1. Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Soluble receptor-mediated selective inhibition of VEGFR and PDGFRβ signaling during physiologic and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMPQ dihydrochloride is a potent and selective small molecule inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for both normal physiological functions and pathological conditions, including tumor growth and metastasis. The PDGF/PDGFRβ signaling pathway plays a pivotal role in angiogenesis, primarily by mediating the recruitment and investment of pericytes and vascular smooth muscle cells, which are essential for the maturation and stability of newly formed vessels. The high selectivity of this compound for PDGFRβ makes it an excellent tool for elucidating the specific roles of this pathway in angiogenesis.

These application notes provide a comprehensive guide for utilizing this compound to investigate angiogenesis-related pathways. The included protocols are designed for in vitro studies using endothelial and mural cell cultures.

Data Presentation

The following table summarizes the known quantitative data for this compound and provides a template for recording experimental results.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PDGFRβ) | 80 nM | Human Vascular PDGFRβ | [1][2][3] |

| Selectivity | >100-fold vs. EGFR, erbB2, p56, PKA, PKC | Various Kinases | [1][3] |

| EC50 (Inhibition of Proliferation) | User-defined | e.g., HUVEC, Pericytes | User-defined |

| EC50 (Inhibition of Migration) | User-defined | e.g., HUVEC, Pericytes | User-defined |

| EC50 (Inhibition of Tube Formation) | User-defined | e.g., HUVEC on Matrigel | User-defined |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PDGFRβ signaling pathway targeted by this compound and a suggested experimental workflow for its characterization.

References

Application Notes and Protocols for DMPQ Dihydrochloride in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DMPQ dihydrochloride, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ), in kinase inhibition assays. Detailed protocols for assessing its inhibitory activity against PDGFRβ, as well as experimental designs for evaluating its selectivity against other kinases such as Tropomyosin receptor kinase A (TRKA) and MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1a), are presented.

Introduction

This compound is a small molecule inhibitor with high affinity and selectivity for the tyrosine kinase activity of PDGFRβ.[1][2][3][4] Dysregulation of the PDGFRβ signaling pathway is implicated in various pathological conditions, including fibrosis, vascular diseases, and cancer, making it a critical target for therapeutic intervention. Understanding the potency and selectivity of inhibitors like this compound is paramount for the development of targeted therapies. These notes provide the necessary protocols and experimental design considerations for researchers investigating the inhibitory properties of this compound.

Product Information

| Parameter | Value | Reference |

| Full Name | 5,7-Dimethoxy-3-(4-pyridinyl)quinoline dihydrochloride | [2] |

| CAS Number | 1123491-15-5 | [1][2] |

| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | [1][2] |

| Molecular Weight | 339.22 g/mol | [1][2] |

| Solubility | Soluble in water up to 100 mM | [1] |

| Storage | Store at room temperature | [1][2] |

Quantitative Data: Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Selectivity |

| PDGFRβ | 80 | >100-fold vs. EGFR, erbB2, p56, PKA, PKC |

Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay. This value can vary depending on the specific assay conditions, such as ATP and substrate concentrations.

Signaling Pathway

PDGFRβ Signaling Cascade

Upon binding of its ligand, Platelet-Derived Growth Factor (PDGF), PDGFRβ dimerizes and undergoes autophosphorylation on multiple tyrosine residues. This creates docking sites for various SH2 domain-containing proteins, initiating downstream signaling cascades that regulate cellular processes like proliferation, migration, and survival. Key pathways activated by PDGFRβ include the Ras-MAPK and PI3K-Akt pathways.

Caption: PDGFRβ Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols describe in vitro kinase inhibition assays using a luminescence-based method, the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

General Workflow for Kinase Inhibition Assay

Caption: General workflow for a luminescence-based kinase inhibition assay.

Protocol 1: PDGFRβ Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of this compound for the inhibition of PDGFRβ kinase activity.

Materials:

-

Recombinant human PDGFRβ kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in water or DMSO. Create a serial dilution series of the inhibitor in the kinase buffer.

-

Dilute the recombinant PDGFRβ kinase in kinase buffer to the desired concentration (e.g., 1-10 ng/µL). The optimal concentration should be determined empirically by performing a kinase titration.

-

Prepare a substrate/ATP mix in kinase buffer containing the poly(Glu,Tyr) substrate (e.g., 0.2 mg/mL) and ATP (e.g., 25 µM).

-

-

Assay Reaction:

-

To the wells of a 384-well plate, add 1 µL of the this compound dilution series (or vehicle control).

-

Add 2 µL of the diluted PDGFRβ kinase solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: TRKA Kinase Inhibition Assay (Selectivity Screening)

Objective: To assess the inhibitory activity of this compound against TRKA as a measure of selectivity.

Materials:

-

Recombinant human TRKA kinase

-

TRKA-specific substrate (e.g., a synthetic peptide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white assay plates

-

Luminometer

Procedure:

The procedure is analogous to the PDGFRβ assay, with the following modifications:

-

Reagent Preparation:

-

Use recombinant TRKA kinase, diluted to an empirically determined optimal concentration (e.g., 1-5 ng/µL).

-

Use a TRKA-specific peptide substrate at a concentration optimized for the assay.

-

The ATP concentration should be at or near the Km for TRKA, if known (e.g., 50 µM).

-

-

Assay Reaction and Signal Detection:

-

Follow the same steps as outlined in the PDGFRβ protocol.

-

-

Data Analysis:

-

Determine the IC₅₀ value for this compound against TRKA. A significantly higher IC₅₀ value compared to that for PDGFRβ will confirm the selectivity of the inhibitor.

-

Protocol 3: MNK1a Kinase Inhibition Assay (Selectivity Screening)

Objective: To evaluate the inhibitory potential of this compound against MNK1a.

Materials:

-

Recombinant human MNK1a kinase

-

MNK1a substrate (e.g., eIF4E)

-

Activating kinases (e.g., ERK1/2 or p38) and ATP for pre-activation (if using non-activated MNK1a)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

384-well white assay plates

-

Luminometer

Procedure:

-

MNK1a Activation (if required):

-

If using a non-activated form of MNK1a, it must first be activated by an upstream kinase.

-

Incubate MNK1a with an activating kinase (e.g., active ERK2) in the presence of ATP for a defined period (e.g., 30 minutes at 30°C).

-

The activated MNK1a can then be used in the inhibition assay. It is crucial to remove or inhibit the activating kinase before proceeding.

-

-

Reagent Preparation:

-

Prepare a serial dilution of this compound.

-

Dilute the activated MNK1a in kinase buffer.

-

Prepare a substrate/ATP mix containing the MNK1a substrate (e.g., recombinant eIF4E) and ATP.

-

-

Assay Reaction and Signal Detection:

-

Follow the general procedure outlined in the PDGFRβ protocol.

-

-

Data Analysis:

-

Calculate the IC₅₀ value for this compound against MNK1a to assess its selectivity.

-

Data Presentation

The results of the kinase inhibition assays should be summarized in a clear and concise table for easy comparison of the inhibitor's potency and selectivity.

| Kinase Target | Inhibitor | IC₅₀ (nM) |

| PDGFRβ | This compound | Experimental Value |

| TRKA | This compound | Experimental Value |

| MNK1a | This compound | Experimental Value |

| Control Kinase 1 | This compound | Experimental Value |

| Control Kinase 2 | This compound | Experimental Value |

Conclusion

These application notes provide a framework for the experimental design of kinase inhibition assays using this compound. By following these detailed protocols, researchers can accurately determine the inhibitory potency and selectivity profile of this compound, contributing to a better understanding of its therapeutic potential. It is recommended that all assay conditions, particularly enzyme and substrate concentrations, be optimized for the specific experimental setup to ensure robust and reproducible results.

References

Application Notes and Protocols for Long-Term Storage of DMPQ Dihydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMPQ dihydrochloride is a potent and selective inhibitor of the human vascular β-type platelet-derived growth factor receptor (PDGFRβ) tyrosine kinase, with an IC₅₀ of 80 nM. It demonstrates over 100-fold selectivity over other kinases such as EGFR, erbB2, p56, protein kinase A, and protein kinase C. This selectivity makes it a valuable tool in cancer research, fibrosis studies, and other signaling pathway investigations involving PDGFRβ.

Given its use in sensitive biological assays, maintaining the integrity and stability of this compound solutions during long-term storage is critical for reproducible experimental outcomes. This document provides detailed guidelines and protocols for the proper storage and handling of this compound solutions to minimize degradation and ensure consistent performance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5,7-dimethoxy-3-(pyridin-4-yl)quinoline dihydrochloride | [1] |

| Molecular Formula | C₁₆H₁₄N₂O₂ · 2HCl | |

| Molecular Weight | 339.22 g/mol | [2] |

| Appearance | White to beige solid powder | [3][4] |

| Solubility | Water: ≥ 100 mMDMSO: ≥ 20 mg/mLPBS (pH 7.2): 10 mg/mL | [1][4] |

| Purity | ≥98% (HPLC) |

Recommended Long-Term Storage Conditions for this compound Solutions

The stability of this compound in solution is dependent on the solvent, storage temperature, and handling procedures. To prevent degradation, it is crucial to adhere to the recommended storage conditions.

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution of this compound in an appropriate solvent, such as sterile water or DMSO. The choice of solvent will depend on the experimental requirements. For aqueous buffers, ensure the pH is compatible with the compound's stability; extreme pH values should be avoided as this compound is incompatible with strong acids and alkalis.[3]

Aliquoting and Storage Temperature

To avoid repeated freeze-thaw cycles, which can accelerate degradation, the stock solution should be dispensed into single-use aliquots.[1] The recommended storage temperatures for this compound solutions are summarized in Table 2.

Table 2: Recommended Long-Term Storage Conditions for this compound Solutions

| Storage Temperature | Recommended Duration | Storage Conditions | Reference |

| -80°C | Up to 6 months | Sealed, protected from light | [1][3] |

| -20°C | Up to 1 month | Sealed, protected from light | [1][3] |

Note: For aqueous solutions, flash-freezing in liquid nitrogen before storage at -80°C can help to minimize the formation of ice crystals that may affect compound stability.

Handling of Stored Solutions